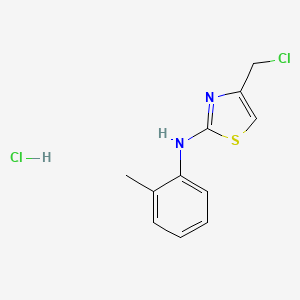

4-(chloromethyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

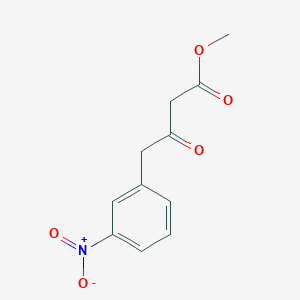

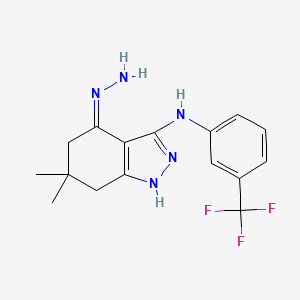

The molecular structure would consist of a five-membered thiazole ring substituted at the 4-position with a chloromethyl group and at the nitrogen with a 2-methylphenyl group. The exact 3D conformation would depend on the specific stereochemistry at these substitution sites .Chemical Reactions Analysis

Thiazoles are aromatic and relatively stable. They can undergo electrophilic substitution reactions at the carbon positions. The chloromethyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, we can predict that it would be a solid under normal conditions, and its solubility would depend on the polarity of the solvent .Applications De Recherche Scientifique

Synthesis and Characterization

Research into compounds similar to 4-(chloromethyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine hydrochloride has led to the synthesis of various thiazole derivatives, demonstrating their utility in the development of novel chemical entities. For example, investigations into non-covalent interactions in thioureas derived from chloromethyl compounds have facilitated the synthesis and characterization of new compounds, highlighting their potential in materials science and molecular engineering (Zhang et al., 2018). Similarly, the creation of novel half-cut cruciform molecules through the manipulation of thiazole derivatives showcases their application in creating security inks and materials with unique optical properties (Lu & Xia, 2016).

Medicinal Chemistry

Thiazole and its derivatives have been explored for their antimicrobial and cytotoxic activities, indicating their potential in drug discovery and development. For instance, research into novel azetidine-2-one derivatives of 1H-benzimidazole, incorporating thiazole motifs, has shown promising antibacterial and cytotoxic properties (Noolvi et al., 2014). This research area continues to expand, with studies on bifunctional analogs of pharmacodynamically active substances, demonstrating the versatility of thiazole derivatives in the synthesis of compounds with potential pharmacological applications (Hager & Liu, 1953).

Corrosion Inhibition

Thiazole derivatives have been investigated for their application in corrosion inhibition, especially in the protection of metals against corrosion. Quantum chemical and molecular dynamics simulation studies on thiazole and thiadiazole derivatives have predicted their effectiveness as corrosion inhibitors, providing insights into their interactions with metal surfaces and their potential in industrial applications (Kaya et al., 2016).

Molecular Engineering

The use of thiazole derivatives in molecular engineering is highlighted by their role in the synthesis of diverse chemical libraries through alkylation and ring closure reactions. Such research underscores the utility of thiazole compounds in generating structurally diverse molecules, contributing to the development of novel materials and chemical entities (Roman, 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(chloromethyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2S.ClH/c1-8-4-2-3-5-10(8)14-11-13-9(6-12)7-15-11;/h2-5,7H,6H2,1H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPZTDNABMQCMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC(=CS2)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(chloromethyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2749120.png)

![N-(4-methoxyphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2749123.png)

![(2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2749132.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2749134.png)

![4-[[Ethyl(phenyl)carbamoyl]amino]butanoic acid](/img/structure/B2749135.png)

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide](/img/structure/B2749138.png)

![1-(3-chlorophenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2749141.png)